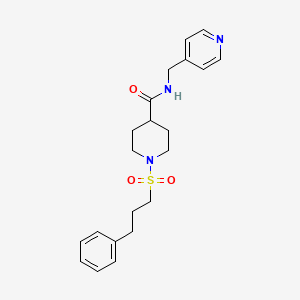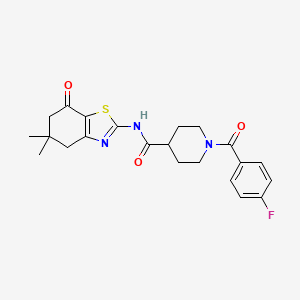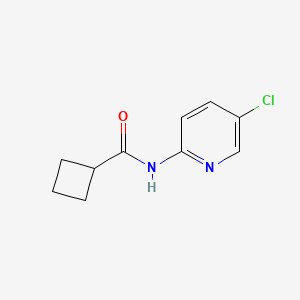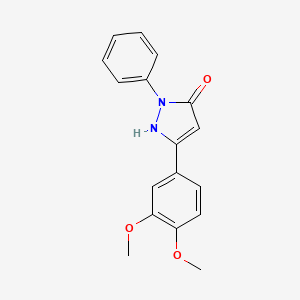
(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanethione
Übersicht
Beschreibung
(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanethione is a chemical compound that features a pyrrolidine ring attached to a methanethione group, which is further connected to a 4-ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanethione typically involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the ethoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity to these targets, while the methanethione group can participate in redox reactions, modulating the activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
- (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione
- (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanethione
- (4-Chlorophenyl)(pyrrolidin-1-yl)methanethione
Comparison: (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanethione is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its methoxy, hydroxy, and chloro analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-15-12-7-5-11(6-8-12)13(16)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMTVQWOBCSJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (4Z)-4-{[4-(benzyloxy)phenyl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4734319.png)
![4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-PHENYLETHYL)BENZAMIDE](/img/structure/B4734322.png)
![7-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4734327.png)
![(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPEN-1-ONE](/img/structure/B4734334.png)

![5-[(Propylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B4734361.png)

![N-[2-(methylthio)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4734382.png)
![5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B4734388.png)
![4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B4734395.png)

![N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE](/img/structure/B4734414.png)
![{2-[(2-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B4734417.png)
